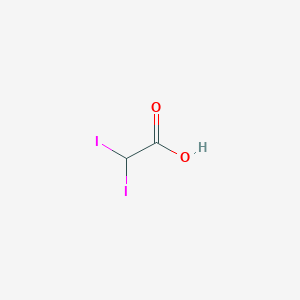

Diiod-essigsäure

Übersicht

Beschreibung

Diiodoacetic acid (IA) is a compound that has been identified as a drinking water disinfection byproduct (DBP) in waters with high bromide/iodide concentrations that were disinfected with chloramines. It is part of a new class of iodoacid DBPs, which are highly toxic contaminants in drinking water. The identification of IA and other iodoacids in drinking water samples is significant due to their cytotoxic and genotoxic effects, which have been studied in both Salmonella typhimurium and mammalian cells, such as Chinese hamster ovary (CHO) cells. IA has been found to be significantly more toxic and mutagenic than its chlorinated and brominated analogues, indicating a strong correlation between the toxicity of these monohalogenated acetic acids and their electrophilic reactivity .

Synthesis Analysis

The synthesis of diiodoacetic acid itself is not directly discussed in the provided papers. However, related compounds and methodologies can offer insight into potential synthetic routes. For example, the synthesis of diiodoacetylene, a compound with a similar diiodo functional group, is achieved through a Sonagashira coupling reaction, which could suggest a potential pathway for synthesizing diiodoacetic acid through related coupling reactions or halogenation of acetic acid derivatives . Additionally, the synthesis of thioacetic acid from activated carboxylic acids and NaSH could provide a parallel for the synthesis of diiodoacetic acid by substituting the appropriate iodine-containing reagents .

Molecular Structure Analysis

While the molecular structure of diiodoacetic acid is not explicitly described in the provided papers, the structure of diiodoacetylene has been characterized by X-ray crystallography, which shows that it can form halogen-bonded adducts with various acceptors. This suggests that diiodoacetic acid may also engage in halogen bonding due to the presence of iodine atoms, which are known to be good halogen bond donors .

Chemical Reactions Analysis

The reactivity of diiodoacetic acid can be inferred from studies on similar dihalogenated compounds. For instance, the reaction of dibromoacetic acid with aldehydes in the presence of samarium diiodide leads to (E)-alpha,beta-unsaturated carboxylic acids, indicating that diiodoacetic acid might undergo similar transformations with appropriate reactants and conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of diiodoacetic acid can be extrapolated from the properties of related compounds. For example, the study of thioacetic acid provides insights into the effects of substituting oxygen with other atoms, such as sulfur or potentially iodine, on molecular properties. Such substitutions can significantly alter the molecule's charges, dipole moments, ionization potentials, and other properties . Given the high toxicity and genotoxicity of IA, it is likely that its physical and chemical properties contribute to its reactivity and biological effects .

Wissenschaftliche Forschungsanwendungen

Analyse von Wasserdesinfektionsnebenprodukten

Diiod-essigsäure wird als Desinfektionsnebenprodukt (DBP) im Prozess der Wasseraufbereitung identifiziert. Sie entsteht, wenn Desinfektionsmittel mit organischen Stoffen und Iodid-Ionen im Wasser reagieren. Ihr Vorhandensein und ihre Konzentration sind entscheidend für die öffentliche Gesundheit, da sie zur Reduzierung von wasserbedingten Krankheiten beitragen .

Reagenz für die organische Synthese

Im Bereich der organischen Chemie dient this compound als wertvolles Reagenz für verschiedene Syntheseprozesse. Ihre Eigenschaften machen sie für die Konstruktion komplexer organischer Verbindungen geeignet .

Untersuchung der Enzymstruktur und -funktion

Forscher verwenden this compound, um die Struktur und Funktion von Enzymen zu untersuchen. Sie hilft dabei, Enzymmechanismen und deren Interaktionen mit anderen Molekülen zu verstehen .

Fortgeschrittene Oxidationsverfahren

this compound spielt eine Rolle bei fortgeschrittenen Oxidationsverfahren (AOPs), insbesondere bei der Umwandlung von Iodid und der Bildung von iodierten Nebenprodukten während der Wasseraufbereitung. Dies ist wichtig für die Bewirtschaftung halogenierter Desinfektionsnebenprodukte .

Eigenschaften

IUPAC Name |

2,2-diiodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2O2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMFNQVNXPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564143 | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

598-89-0 | |

| Record name | Diiodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

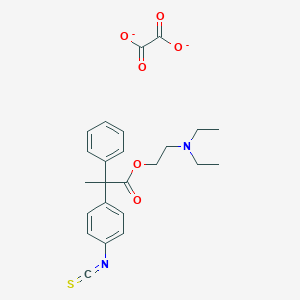

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-methyl-4,5-diazaspiro[2.4]hept-4-ene-6-carboxylate](/img/structure/B141430.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)